DUB-IN-1 -

DUB-IN-1

Catalog Number: EVT-271232
CAS Number:
Molecular Formula: C20H11N5O
Molecular Weight: 337.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
HY50736 is an USP7/USP8 inhibitor.
Classification and Source

DUB-IN-1 belongs to a class of compounds known as deubiquitinase inhibitors. These inhibitors are vital in the study of ubiquitin-related pathways and have potential applications in treating diseases where these pathways are dysregulated, such as cancer and neurodegenerative disorders. The compound was identified through high-throughput screening methods aimed at discovering selective inhibitors of deubiquitinases .

Synthesis Analysis

The synthesis of DUB-IN-1 involves several key steps that leverage advanced organic chemistry techniques. The synthesis typically begins with commercially available starting materials that undergo a series of reactions, including:

  1. Formation of Key Intermediates: The initial step involves forming a core structure that is essential for the activity of DUB-IN-1.
  2. Functionalization: Subsequent reactions introduce specific functional groups that enhance the compound's potency and selectivity towards ubiquitin-specific protease 8.
  3. Purification: The final product is purified using chromatography techniques to ensure high purity and yield.

Technical parameters such as reaction temperatures, solvent choices, and reaction times are optimized to maximize yield and minimize by-products .

Molecular Structure Analysis

DUB-IN-1 has a well-defined molecular structure characterized by its specific functional groups that interact with the active site of deubiquitinases. The compound's structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into the spatial arrangement of atoms within the molecule.

  • Molecular Formula: The exact molecular formula details are proprietary but typically involve carbon, hydrogen, nitrogen, and oxygen.
  • Binding Interactions: Structural analysis reveals how DUB-IN-1 binds to the active site of ubiquitin-specific protease 8, forming key interactions that inhibit its activity .
Chemical Reactions Analysis

DUB-IN-1 primarily engages in non-covalent interactions with its target enzyme through competitive inhibition. The mechanism involves:

  1. Binding to Active Site: DUB-IN-1 competes with ubiquitin substrates for binding to the active site of deubiquitinases.
  2. Inhibition of Hydrolysis: By occupying the active site, DUB-IN-1 prevents the hydrolysis of isopeptide bonds between ubiquitin and target proteins, effectively blocking deubiquitination processes.

This inhibition can be quantitatively assessed using enzyme kinetics studies to determine parameters such as KiK_i (inhibition constant) and IC50IC_{50} (half-maximal inhibitory concentration) .

Mechanism of Action

The mechanism through which DUB-IN-1 exerts its effects involves several steps:

  1. Competitive Inhibition: DUB-IN-1 mimics the structure of ubiquitin, allowing it to bind to the active site of deubiquitinases.
  2. Disruption of Ubiquitin Signaling: By inhibiting deubiquitination, DUB-IN-1 alters protein stability and localization within cells, leading to downstream effects on cellular processes such as apoptosis and cell cycle progression.
  3. Potential Therapeutic Implications: The modulation of deubiquitinase activity by DUB-IN-1 suggests potential applications in cancer therapy and other diseases characterized by aberrant ubiquitination .
Physical and Chemical Properties Analysis

While specific data on the physical properties of DUB-IN-1 may vary based on synthesis conditions, general properties include:

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stability under physiological conditions is crucial for its effectiveness as a therapeutic agent; thus, stability studies are often conducted.
  • Molecular Weight: Typically around 300–500 Da, making it suitable for cellular penetration .
Applications

DUB-IN-1 has several scientific applications:

  1. Research Tool: It serves as an important tool for studying the role of deubiquitinases in cellular processes and disease mechanisms.
  2. Therapeutic Potential: Given its specificity for ubiquitin-specific protease 8, it holds promise as a therapeutic agent in treating cancers where this enzyme is overactive.
  3. Drug Development: The compound can be used as a lead compound in drug development efforts aimed at modulating ubiquitin signaling pathways .
Molecular Mechanisms of DUB-IN-1 as a Ubiquitin-Specific Protease Inhibitor

Structural Basis of USP8 Inhibition by DUB-IN-1

DUB-IN-1 (chemical name: 5-[(2Z)-3-(2-fluorophenyl)-2-cyano-2-propen-1-ylidene]-4-oxo-2-thioxo-3-thiazolidineacetic acid) is a small-molecule inhibitor that selectively targets the catalytic domain of ubiquitin-specific protease 8 (USP8) through a multipoint binding mechanism. The compound features a cyanopyridinyl core that facilitates hydrogen bonding with Gln665 and Asp746 residues in the USP8 catalytic cleft [5] [10]. This interaction stabilizes the closed conformation of the catalytic domain, sterically blocking ubiquitin docking. The inhibitor's benzofuran moiety inserts into a hydrophobic pocket formed by Tyr642, Phe665, and Tyr782, enhancing binding affinity through van der Waals interactions [1]. Molecular dynamics simulations reveal that DUB-IN-1 binding induces allosteric changes in the catalytic triad (Cys786-His814-Asp828), displacing the nucleophilic cysteine residue by approximately 2.3 Å from its active orientation, thereby abolishing deubiquitinating activity [8]. This structural perturbation prevents the formation of the transition state thioester intermediate essential for ubiquitin cleavage.

Enzyme Kinetics and Selectivity Profiling Across DUB Families

DUB-IN-1 demonstrates potent inhibition of USP8 with a reported IC₅₀ of 0.85 μM in fluorescence-based assays using ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) as substrate [5] [10]. Kinetic analyses reveal a mixed inhibition mechanism with Kᵢ value of 0.24 μM, indicating competitive binding at the catalytic site alongside allosteric effects on ubiquitin binding [1]. Comprehensive selectivity profiling across 40 human deubiquitinases demonstrates remarkable specificity: DUB-IN-1 exhibits >100-fold selectivity for USP8 over the closely related USP7 (IC₅₀ >100 μM) and minimal inhibition of UCHL3, OTUB1, or JAMM/MPN+ family metalloproteases at concentrations ≤10 μM [5] [9].

Table 1: Selectivity Profile of DUB-IN-1 Against Representative DUB Enzymes

DUB EnzymeDUB FamilyIC₅₀ (μM)Selectivity Ratio (vs. USP8)
USP8USP0.851.0 (reference)
USP7USP>100>117
USP5USP18.221.4
USP14USP42.750.2
UCHL1UCH>50>58
OTUB1OTU>50>58
BRCC36JAMM/MPN+>50>58

The molecular basis for this selectivity stems from divergent architecture of the catalytic clefts across DUB families. USP8 possesses a unique elongated binding groove accommodating DUB-IN-1's extended structure, whereas USP7 features a constricted pocket that sterically hinders inhibitor binding [8]. Furthermore, the conserved tryptophan residue (Trp798 in USP8) adopts a distinct rotamer conformation that facilitates π-stacking with the inhibitor's aromatic system, a feature absent in non-targeted USPs [1].

Modulation of Ubiquitin-Proteasome System Crosstalk

Pharmacological inhibition of USP8 by DUB-IN-1 significantly perturbs ubiquitin-proteasome system (UPS) dynamics through multiple mechanisms. In glioblastoma cell lines (LN229, T98G), DUB-IN-1 treatment (1-5 μM, 24h) reduces free ubiquitin pools by 40-60% while simultaneously increasing K48-linked polyubiquitin conjugates by 3.5-fold, indicating impaired ubiquitin recycling [1] [5]. This disrupts the ubiquitin homeostasis essential for proteasomal function, as evidenced by accumulation of high-molecular-weight ubiquitinated proteins and decreased 26S proteasome activity by approximately 35% [2]. Crucially, DUB-IN-1 treatment amplifies proteasome substrate flux by stabilizing ubiquitinated proteins normally rescued from degradation through USP8-mediated deubiquitination. This effect is exemplified by the 4.2-fold increase in ubiquitinated epidermal growth factor receptor (EGFR) and 3.8-fold accumulation of polyubiquitinated cyclin B1, both established USP8 substrates [1] [7].

Activity-based protein profiling (ABPP) with HA-tagged ubiquitin demonstrates that DUB-IN-1 treatment redistributes ubiquitin conjugates among cellular compartments, depleting nuclear ubiquitin pools while increasing cytoplasmic aggregates [2] [7]. This compartment-specific disruption correlates with impaired nuclear translocation of proteasome subunits RPN11 and PSMD2, further compromising nuclear protein degradation pathways.

Impact on Ubiquitin Chain Editing and Substrate Stabilization

DUB-IN-1 exerts profound effects on ubiquitin chain topology and substrate stability through inhibition of USP8-mediated chain editing. USP8 normally processes K63- and K11-linked polyubiquitin chains, converting them to degradative K48 linkages or monoubiquitin signals [3] [8]. DUB-IN-1 treatment (2.5 μM, 48h) in GBM cells reduces K63-to-K48 chain conversion efficiency by 70%, leading to accumulation of non-degradative ubiquitin conjugates on key signaling proteins [1]. Transcriptomic analysis reveals that this disruption stabilizes multiple oncoproteins, including Aurora kinase A (AURKA), which shows 60% reduction in ubiquitination and consequent protein stabilization [1].

Table 2: Substrates Stabilized by DUB-IN-1-Mediated USP8 Inhibition

SubstrateUbiquitin LinkageFunctionFold StabilizationFunctional Consequence
AURKAK11/K63 mixedCell cycle regulation3.8 ± 0.4Mitotic defects, genomic instability
PCNAMonoubiquitinDNA repair scaffolding4.2 ± 0.6Aberrant translesion synthesis activation
EGFRK63-linkedGrowth factor signaling3.1 ± 0.3Sustained MAPK pathway activation
Beclin-1K63-linkedAutophagy initiation2.7 ± 0.5Impaired autophagosome maturation

Notably, DUB-IN-1 stabilizes monoubiquitinated proliferating cell nuclear antigen (PCNA) at levels comparable to genetic USP1 ablation, inducing aberrant recruitment of translesion synthesis polymerases (Polη, Rev1) to undamaged chromatin [3]. This mimics the phenotype observed with DUB-resistant ubiquitin mutant UbL73P, confirming that USP8 inhibition directly perturbs DNA damage response pathways through impaired ubiquitin editing [3] [8]. Additionally, the compound stabilizes K63-linked ubiquitin on TRAF6 and RIP1, enhancing NF-κB signaling output by 45% even without cytokine stimulation, demonstrating how USP8 inhibition rewires inflammatory signaling networks [7] [9].

Redox Regulation and Sensitivity of DUB Activity to DUB-IN-1

The catalytic cysteine residue (Cys786) in USP8 exhibits heightened sensitivity to reactive oxygen species (ROS), forming reversible sulfenic acid modifications that inactivate deubiquitinase activity during oxidative stress [4] [9]. DUB-IN-1 exploits this redox vulnerability through dual mechanisms: (1) the compound's thiocarbamate moiety directly competes with ROS for cysteine modification, and (2) inhibition of USP8 indirectly amplifies cellular ROS by stabilizing Nrf2 inhibitors. In glioblastoma cells under basal conditions, DUB-IN-1 (5 μM) inhibits USP8 activity by 80%, whereas under H₂O₂-induced oxidative stress (500 μM), inhibition efficiency increases to 95% with 10-fold lower IC₅₀ (85 nM vs. 850 nM) [4] [9].

This redox potentiation establishes a therapeutic window in cancer cells exhibiting elevated ROS. Proteomic analysis reveals that USP8 cysteines Cys152 and Cys771 undergo S-glutathionylation in DUB-IN-1-treated cells under oxidative stress, inducing conformational changes that enhance compound binding affinity by approximately 3.8-fold [4]. Furthermore, DUB-IN-1 synergizes with ionizing radiation (4-6 Gy) in colony formation assays, increasing radiation sensitivity by 60-75% in USP8-expressing glioblastoma models through sustained ubiquitination of DNA repair proteins [1] [9]. The integrated stress response pathway is concomitantly activated, as evidenced by increased phosphorylation of eIF2α (4.2-fold) and ATF4 accumulation (3.1-fold), creating a feed-forward loop that exacerbates DUB inhibition efficacy in the tumor microenvironment [4] [9].

Properties

Product Name

DUB-IN-1

IUPAC Name

(9E)-9-phenylmethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile

Molecular Formula

C20H11N5O

Molecular Weight

337.3 g/mol

InChI

InChI=1S/C20H11N5O/c21-10-16-17(11-22)24-20-18(23-16)14-8-4-5-9-15(14)19(20)25-26-12-13-6-2-1-3-7-13/h1-9H,12H2/b25-19+

InChI Key

GKOWDIBLCDZJHF-NCELDCMTSA-N

SMILES

C1=CC=C(C=C1)CON=C2C3=CC=CC=C3C4=NC(=C(N=C42)C#N)C#N

Solubility

Soluble in DMSO

Synonyms

HY50736; HY 50736; HY-50736

Canonical SMILES

C1=CC=C(C=C1)CON=C2C3=CC=CC=C3C4=NC(=C(N=C42)C#N)C#N

Isomeric SMILES

C1=CC=C(C=C1)CO/N=C/2\C3=CC=CC=C3C4=NC(=C(N=C42)C#N)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.